![molecular formula C10H13N3O B2868037 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile CAS No. 1550471-29-8](/img/structure/B2868037.png)

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

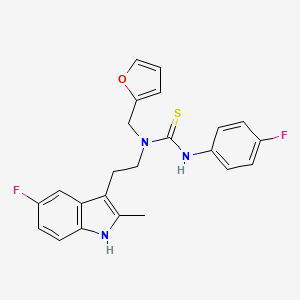

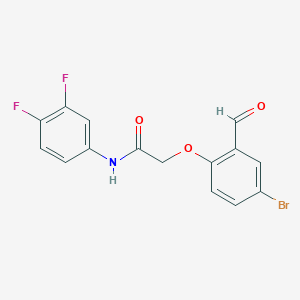

“5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C10H13N3O . It is related to “5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid dihydrochloride”, which has a CAS Number of 2460756-82-3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O3.2ClH/c1-12(2)5-6-15-8-3-4-9(10(13)14)11-7-8 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 191.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources .Scientific Research Applications

Synthesis of Heterocyclic Compounds

A notable application of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in scientific research is its role in the synthesis of novel heterocyclic compounds. For example, a series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives were prepared via the reaction of primary amines with 4-(2-(dimethylamino)vinyl)-2-oxo-2H-chromene-3-carbonitrile. This synthesis showcases the compound's utility in creating new molecules with potential biological activities. The method offers several advantages, including simple chemistry handling, mild reaction conditions, and an environmentally friendly synthesis pathway, highlighting its significance in green chemistry (Kibou et al., 2016).

Electrophilic Reaction Studies

Another research application involves studying the electrophilic reactions of heterocyclic compounds. For instance, the coupling of 5-dimethylaminomethylene-3-methyl-2-(pyridine-2-ylimino)-thiazolidin-4-one with various electrophiles under microwave irradiation versus conventional conditions demonstrates the compound's reactivity. Such studies contribute to our understanding of reaction mechanisms and conditions that can lead to more efficient synthesis processes for complex heterocyclic molecules (Al-Zaydi, 2010).

Advanced Material Development

In the field of materials science, this compound plays a role in the development of advanced materials. For example, its derivatives have been used in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This application underscores the compound's versatility and potential in creating materials with specific properties, such as high water permeability and unique polymorphic structures, which could have implications for filtration and separation technologies (Hassankiadeh et al., 2015).

Analytical Chemistry Applications

The compound also finds application in analytical chemistry, as seen in studies exploring the accessibility of protonic sites in catalysts. For example, an FTIR study using 2,2-dimethylpropionitrile (a derivative) as a probe investigated the interaction with H-MOR samples, providing insights into the structure and function of catalytic sites. Such research is critical for the development of more effective and selective catalysts in chemical reactions (Bevilacqua et al., 2002).

Mechanism of Action

The mechanism of action of “5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is not specified in the available resources. It’s important to note that the mechanism of action for a compound depends on its intended use, which could range from pharmaceutical applications to use in materials science .

properties

IUPAC Name |

5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)12-8-10/h3-4,8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPMGIUOJRKCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CN=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)

![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)

![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)

![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)